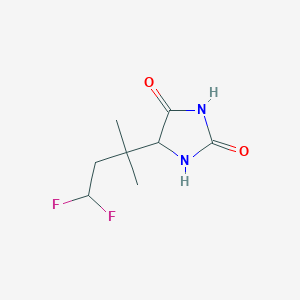

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione

Description

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione is a fluorinated derivative of the imidazolidine-2,4-dione (hydantoin) scaffold. Its structure features a 4,4-difluoro-2-methylbutan-2-yl substituent at the 5-position of the heterocyclic core.

Properties

IUPAC Name |

5-(4,4-difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O2/c1-8(2,3-4(9)10)5-6(13)12-7(14)11-5/h4-5H,3H2,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWNJGYZPQAMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imidazolidine-2,4-dione with 4,4-difluoro-2-methylbutan-2-yl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroalkyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Aromatic vs. Aliphatic Substituents

- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione (C₁₂H₁₄N₂O₃, MW 234.25) features methoxy and methyl groups on an aromatic ring, enhancing lipophilicity and steric bulk . 3-(4-Fluorophenyl)imidazolidine-2,4-dione (ESI-MS m/z 195.1 [M+H]⁺) shows lower molecular weight due to the absence of bulky aliphatic chains .

- Aliphatic Fluorinated Derivatives: 5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione (C₁₀H₉FN₂O₂, MW 208.19) combines aromatic fluorine with a methyl group, balancing polarity and bulk . Target Compound: The 4,4-difluoro-2-methylbutan-2-yl group introduces aliphatic fluorine atoms, which increase electronegativity and metabolic stability compared to non-fluorinated analogs.

Fluorination Patterns

- Aliphatic difluoro groups (as in the target compound) are less common than aromatic fluorine substitutions (e.g., 3-(4-fluorophenyl) derivatives ). Aliphatic fluorination may reduce metabolic degradation while maintaining moderate polarity.

Structural Similarity and Functional Implications

- 5-Isobutylimidazolidine-2,4-dione (CAS 67337-73-9, similarity score 0.81) has a longer alkyl chain, increasing hydrophobicity compared to the target compound’s fluorinated butan-2-yl group .

Biological Activity

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by its imidazolidine structure and the presence of a difluoroalkyl substituent, which enhances its stability and reactivity. The synthesis typically involves reacting imidazolidine-2,4-dione with 4,4-difluoro-2-methylbutan-2-yl halide in the presence of a base, often conducted in organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures.

5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione exhibits biological activity primarily through its interaction with various enzymes and proteins. It may function as an inhibitor or activator of specific biochemical pathways. The difluoroalkyl group enhances its binding affinity to target proteins, potentially altering their function.

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer activity . For instance:

- In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

- Case Study : A study on breast cancer cells showed that treatment with 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione resulted in a significant reduction in cell viability compared to untreated controls.

Anti-inflammatory Effects

Another area of research focuses on its anti-inflammatory properties :

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.

- Case Study : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers in serum and tissues, suggesting potential for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4,4-Difluoro-2-methylbutan-2-yl)imidazolidine-2,4-dione | Structure | Anticancer, Anti-inflammatory |

| 4,4-Difluoro-2-methylbutan-2-ylimidazolidine | Similar structure but less reactivity | Limited bioactivity |

| Other 2,4-dione derivatives | Varying substituents | Diverse biological profiles |

Applications in Research

This compound's versatility extends to various fields:

- Drug Development : Its unique properties make it a candidate for developing novel therapeutic agents targeting cancer and inflammatory diseases.

- Biological Studies : Employed in enzyme mechanism studies due to its ability to interact selectively with protein targets.

- Material Science : Investigated for potential applications in creating advanced materials due to its stability under various conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.